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Abstract
This technical guide provides a detailed examination of the physical and chemical properties of

(R)-cyclopropyl(phenyl)methanamine hydrochloride, a chiral building block of significant

interest in pharmaceutical research and development. The document is structured to offer an

in-depth understanding of the compound's characteristics, supported by available data and

established scientific principles. It is intended for researchers, scientists, and drug development

professionals who require a thorough understanding of this molecule for its application in the

synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central

nervous system. While comprehensive, this guide also highlights areas where experimental

data is not publicly available, encouraging further investigation to complete the compound's

profile.

Introduction and Significance
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral primary amine salt that

serves as a valuable intermediate in asymmetric synthesis. Its structural motif, featuring a

stereogenic center connecting a phenyl and a cyclopropyl group, is found in a variety of

pharmacologically active molecules. The rigid cyclopropyl ring can influence the conformational

preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for
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biological targets. The (R)-enantiomer is of particular importance as the stereospecific

synthesis of drug candidates is crucial for optimizing therapeutic efficacy and minimizing off-

target side effects. This compound is notably utilized in the development of novel therapeutics

for central nervous system disorders, such as antidepressants and antipsychotics.[1]

Nomenclature and Chemical Structure
A clear and unambiguous identification of (R)-cyclopropyl(phenyl)methanamine
hydrochloride is essential for scientific communication and regulatory purposes.

Caption: Chemical structure of (R)-cyclopropyl(phenyl)methanamine hydrochloride.

The structural and identifying information for this compound is summarized in the table below.

Identifier Value Source

IUPAC Name

(R)-

cyclopropyl(phenyl)methanami

ne;hydrochloride

PubChem[2]

CAS Number 1416450-04-8 PubChem[2]

Molecular Formula C₁₀H₁₄ClN PubChem[2]

Molecular Weight 183.68 g/mol PubChem[2]

InChI Key
QTUNRTDRPMOQNG-

PPHPATTJSA-N
PubChem[2]

SMILES C1CC1--INVALID-LINK--N.Cl PubChem[2]

Physicochemical Properties
The physicochemical properties of an API intermediate are critical for process development,

formulation, and understanding its biological behavior.

Physical State and Appearance
(R)-cyclopropyl(phenyl)methanamine hydrochloride is typically supplied as a solid powder.
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Melting Point
The melting point is a key indicator of purity. For the racemic mixture, 1-cyclopropyl-1-

phenylmethanamine hydrochloride, a melting point range of 232-237 °C has been reported.[3]

The melting point of the enantiomerically pure (R)-form is expected to be in a similar range,

though specific experimental data is not readily available in the public domain. A sharp melting

point range for the synthesized (R)-enantiomer would be a strong indicator of high purity.

Solubility
The solubility of a compound dictates its utility in various solvent systems for reaction,

purification, and formulation. Experimentally determined solubility data for (R)-
cyclopropyl(phenyl)methanamine hydrochloride in common laboratory solvents is not

widely published. However, based on its structure as a hydrochloride salt of a primary amine,

the following solubilities can be anticipated:

Water: Likely to be soluble due to the ionic nature of the hydrochloride salt.

Methanol and Ethanol: Expected to have good solubility due to the polarity of the solvents

and the potential for hydrogen bonding.

Dimethyl Sulfoxide (DMSO): High solubility is anticipated.

Apolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.

Experimental Justification: The determination of solubility is a fundamental characterization

step. A standardized experimental protocol would involve adding known amounts of the

compound to a fixed volume of the solvent at a controlled temperature and observing the point

of complete dissolution. This can be done visually or by using techniques like UV-Vis

spectroscopy to measure the concentration of the dissolved solute.

pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological

activity. For the free amine, cyclopropyl(phenyl)methanamine, a predicted pKa of 9.29 ± 0.10
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has been reported.[4] This value corresponds to the equilibrium between the protonated amine

(the hydrochloride salt) and the free amine.

Causality Behind Experimental Choice: The pKa of the conjugate acid (the ammonium ion) is

crucial for understanding its behavior in physiological systems (pH ~7.4). At this pH, the amine

will be predominantly in its protonated, charged form, which has significant implications for its

ability to cross cell membranes. Potentiometric titration is the standard experimental method for

determining pKa values. This involves titrating a solution of the hydrochloride salt with a strong

base and monitoring the pH change.

Spectroscopic and Analytical Characterization
A comprehensive spectroscopic and analytical profile is essential for the unambiguous

identification and quality control of (R)-cyclopropyl(phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: While a specific spectrum for the hydrochloride salt is not readily available, the

spectrum of the free amine has been referenced.[5] The expected proton NMR signals for

the hydrochloride salt in a solvent like DMSO-d₆ would include:

Multiplets for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5

ppm).

A signal for the benzylic proton (CH-N), which would likely be a multiplet due to coupling

with the cyclopropyl protons and the amine protons.

Complex multiplets for the cyclopropyl protons in the upfield region (typically 0.2-1.5 ppm).

A broad signal for the ammonium protons (-NH₃⁺), the chemical shift of which can be

concentration and temperature dependent.

¹³C NMR: Specific experimental data for the hydrochloride salt is not available. Predicted

chemical shifts would show signals for the aromatic carbons, the benzylic carbon, and the

carbons of the cyclopropyl ring.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key

expected absorption bands for (R)-cyclopropyl(phenyl)methanamine hydrochloride would

include:

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ characteristic of an

ammonium salt.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹ for the cyclopropyl group.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the phenyl ring.

N-H bending: Absorptions around 1500-1600 cm⁻¹.

Chiral High-Performance Liquid Chromatography
(HPLC)
The determination of enantiomeric purity is of paramount importance for a chiral compound.

Chiral HPLC is the most common and reliable method for this purpose.
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Chiral HPLC Workflow
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Caption: A generalized workflow for the determination of enantiomeric excess using chiral

HPLC.

Experimental Protocol: Chiral HPLC Method Development

The following is a detailed, exemplary protocol for developing a chiral HPLC method for the

analysis of (R)-cyclopropyl(phenyl)methanamine.

1. Column Selection (Self-Validating System):
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Rationale: The choice of the chiral stationary phase (CSP) is the most critical factor. For

primary amines with aromatic and aliphatic substituents, polysaccharide-based CSPs (e.g.,

cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.

Initial Screening:

Column 1: A cellulose-based column (e.g., Chiralcel® OD-H).

Column 2: An amylose-based column (e.g., Chiralpak® AD-H).

Column 3: A Pirkle-type column (e.g., a (S,S)-Whelk-O® 1).

This multi-column screening approach increases the probability of finding a suitable

separation and provides a self-validating system by comparing results across different

CSPs.

2. Mobile Phase Screening:

Rationale: The mobile phase composition influences the retention and resolution of the

enantiomers. Both normal-phase and reversed-phase conditions should be evaluated.

Normal-Phase:

Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) or

trifluoroacetic acid (TFA). The additive is crucial for good peak shape of amines.

Mobile Phase B: Hexane/Ethanol (95:5 v/v) with 0.1% DEA or TFA.

Reversed-Phase:

Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 0.1% TFA.

Mobile Phase D: Methanol/Water (60:40 v/v) with 0.1% TFA.

3. Method Optimization:

Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution

and analysis time.
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Temperature: Begin at ambient temperature. Varying the temperature (e.g., between 15 °C

and 40 °C) can significantly impact selectivity.

Detection: Use a UV detector at a wavelength where the phenyl group has strong

absorbance (e.g., 254 nm or 210 nm).

4. Data Analysis and Enantiomeric Excess (ee) Calculation:

Integrate the peak areas of the two enantiomers (A_R and A_S).

Calculate the enantiomeric excess using the formula:

% ee = [|A_R - A_S| / (A_R + A_S)] * 100

Synthesis Overview
The synthesis of optically active 1-cyclopropylalkyl-1-amines can be achieved through various

methods. A scalable approach has been described in the patent literature, which can be

adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.[6]
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Caption: Conceptual synthetic pathway to (R)-cyclopropyl(phenyl)methanamine
hydrochloride.

This general strategy involves the reductive amination of cyclopropyl phenyl ketone with a

chiral amine to form a mixture of diastereomers. These diastereomers can then be separated

by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the

desired enantiomerically enriched free amine, which is then converted to the hydrochloride salt.

Safety and Handling
(R)-cyclopropyl(phenyl)methanamine hydrochloride is classified as an irritant.[2] It is

important to handle this compound in a well-ventilated area, wearing appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation

of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly

with water.

Conclusion
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a key chiral intermediate with

significant potential in the synthesis of novel pharmaceuticals. This guide has consolidated the

available information on its physical and chemical properties, spectroscopic characteristics, and

analytical methods. While a solid foundation of data exists, particularly regarding its structure

and identity, there is a clear need for further experimental determination of its solubility, melting

point of the pure enantiomer, and detailed spectroscopic data. The provided exemplary protocol

for chiral HPLC method development offers a robust starting point for researchers to establish

a reliable method for enantiomeric purity assessment. As the demand for enantiomerically pure

drugs continues to grow, a complete and experimentally validated dataset for such crucial

building blocks will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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